(R)-(S)-Bppfa

Description

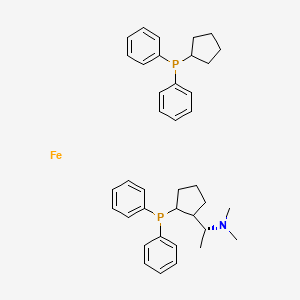

(R)-(S)-Bppfa is a chiral bidentate phosphine ligand featuring a ferrocene backbone with two phosphine groups and an additional coordinating amine group, forming a tridentate structure in certain configurations. It is widely employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and carbonylation. The ligand’s chirality arises from the stereochemical arrangement of its substituents, enabling enantioselective control in reactions producing chiral molecules. Its modular structure allows for fine-tuning of steric and electronic properties, making it adaptable to diverse catalytic systems .

Properties

Molecular Formula |

C38H47FeNP2 |

|---|---|

Molecular Weight |

635.6 g/mol |

IUPAC Name |

cyclopentyl(diphenyl)phosphane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron |

InChI |

InChI=1S/C21H28NP.C17H19P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-6,9-12,17H,7-8,13-14H2;/t17-,20?,21?;;/m1../s1 |

InChI Key |

SUVRUPVBCZXLHG-GWSURVETSA-N |

Isomeric SMILES |

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |

Canonical SMILES |

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic and Structural Insights

- This is less problematic in bidentate ligands like BPPM .

- Solvent and Temperature Sensitivity : this compound’s performance is highly dependent on reaction conditions. For example, in hydroesterification, optimal activity requires precise solvent mixtures (e.g., CH₂Cl₂-EtOH) and temperatures (~50°C) .

- Stability : Unlike PhTRAP, this compound-derived catalysts may degrade under prolonged hydrogenation conditions, leading to incomplete reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.